4-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with the molecular formula C16H17ClN2O4S2 and a molecular weight of 400.9 . This compound is characterized by its unique structure, which includes a chlorinated benzene ring, a methanesulfonyl group, and a tetrahydroquinoline moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorinated benzene ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules. Examples are:
- 4-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide
- 1-chloro-4-[(methylsulfonyl)methyl]benzene
Uniqueness
4-CHLORO-N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H17ClN2O4S2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-24(20,21)19-10-2-3-12-4-7-14(11-16(12)19)18-25(22,23)15-8-5-13(17)6-9-15/h4-9,11,18H,2-3,10H2,1H3 |
InChI Key |
HDDJPGGZYLLOOL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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